molecular formula C12H19N3S B3170956 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea CAS No. 946386-73-8

3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea

Cat. No.: B3170956
CAS No.: 946386-73-8
M. Wt: 237.37 g/mol
InChI Key: UUYMACDXLGPOET-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea is a substituted thiourea derivative characterized by a central thiourea (NH–C(=S)–NH) core. The molecule features a 3-methyl-4-(propan-2-yl)phenyl (cumene derivative) substituent at the N1 position and a 3-amino-3-methyl group at the N3 position. Thiourea derivatives are widely studied for their diverse biological and chemical properties, including enzyme inhibition, pesticidal activity, and electrochemical applications . The structural uniqueness of this compound lies in the combination of sterically bulky substituents (3-methyl and isopropyl groups) and the electron-donating/withdrawing effects of the aromatic system, which may influence its reactivity and binding affinity in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-1-methyl-3-(3-methyl-4-propan-2-ylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-8(2)11-6-5-10(7-9(11)3)14-12(16)15(4)13/h5-8H,13H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYMACDXLGPOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)N(C)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160522
Record name 1-Methyl-N-[3-methyl-4-(1-methylethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-73-8
Record name 1-Methyl-N-[3-methyl-4-(1-methylethyl)phenyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N-[3-methyl-4-(1-methylethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea typically involves the reaction of an isothiocyanate with an amine. One common method is the reaction of 3-methyl-4-(propan-2-yl)phenyl isothiocyanate with 3-amino-3-methyl-1-thiourea under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The amino and thiourea groups can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit significant variability in activity based on substituent patterns, electronic effects, and steric factors. Below is a detailed comparison of 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea with structurally or functionally related compounds:

Steric and Electronic Contributions

  • However, bulky groups may enhance selectivity by excluding off-target binding .
  • Electronic Effects :
    The isopropyl group is electron-donating, which may stabilize the thiourea’s thione tautomer, enhancing its ability to act as a hydrogen-bond acceptor. This contrasts with electron-withdrawing groups (e.g., nitro in 14g , 13.3% activity), which reduce electrochemical performance .

Antitumor and Enzymatic Activities

  • Thioureas such as 3a and 4a (annulated thiophene derivatives) demonstrated antitumor activity in cell-line assays, with efficacy linked to aromatic substitution patterns . The target compound’s 3-methyl-4-isopropyl group may similarly influence DNA intercalation or kinase inhibition.
  • Aroyl thioureas (e.g., 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea) are potent urease inhibitors, suggesting the target compound’s aryl group could be optimized for such applications .

Biological Activity

3-Amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a thiourea functional group, which is characterized by a sulfur atom double-bonded to a carbon atom and single-bonded to a nitrogen atom. Its structure can be represented as follows:

C15H22N2S\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{S}

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that 3-amino-3-methylthiourea derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported in the range of 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

CompoundBacterial StrainMIC (µg/mL)
Thiourea Derivative AE. coli40
Thiourea Derivative BS. aureus50

2. Anticancer Activity

Thiourea derivatives have shown promising anticancer activity in various studies. For example, one study reported IC50 values ranging from 3 to 14 µM against cancer cell lines such as pancreatic and breast cancer cells. The mechanism involves targeting specific molecular pathways that regulate cell growth and apoptosis .

Cell LineIC50 (µM)
Pancreatic Cancer7
Breast Cancer14

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiourea compounds has also been explored. In vitro studies indicated that certain derivatives could inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 µg/mL, demonstrating efficacy superior to conventional anti-inflammatory drugs .

CompoundCytokine Inhibition (%)
Thiourea Derivative CTNF-α: 78%
Thiourea Derivative DIL-6: 89%

4. Antioxidant Activity

Thiourea compounds are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. A study highlighted that specific thiourea derivatives exhibited significant scavenging activity against DPPH radicals, indicating their potential use in preventing oxidative damage .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various thiourea derivatives against clinical isolates of Pseudomonas aeruginosa. The results indicated that several compounds exhibited inhibition zones comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Mechanism

In another investigation focusing on breast cancer cell lines treated with thiourea derivatives, researchers observed a significant reduction in cell viability and alterations in cell cycle progression. Flow cytometry analysis revealed an increased population of cells in the S phase, indicating the induction of apoptosis by the compounds tested .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea, and how are intermediates validated?

  • Methodological Answer : Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For example:

Step 1 : React 3-methyl-4-(propan-2-yl)aniline with thiophosgene or a thiocarbonyl donor to generate the corresponding isothiocyanate intermediate.

Step 2 : Add 3-amino-3-methylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or acetonitrile .

Intermediate Validation : Monitor reaction progress using TLC. Confirm intermediate structures via 1H NMR^1 \text{H NMR} (e.g., thiourea NH signals at δ 9–11 ppm) and IR (C=S stretch at ~1250 cm1^{-1}) .

Table 1: Common Characterization Techniques for Thiourea Intermediates

TechniqueKey Data PointsPurpose
1H NMR^1 \text{H NMR}NH protons (δ 9–11 ppm), aromatic protons (δ 6.5–8 ppm)Confirm thiourea backbone and substituents
IRC=S (1250 cm1^{-1}), N–H (3300–3400 cm1^{-1})Identify functional groups
Mass SpectrometryMolecular ion peak (M+^+)Verify molecular weight

Q. Which spectroscopic methods are critical for structural elucidation of thiourea derivatives?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} resolve backbone and substituent signals (e.g., thiourea carbons at δ 170–180 ppm).
  • X-ray Crystallography provides definitive proof of molecular geometry, including bond angles and hydrogen-bonding networks (e.g., planar N–C(=S)–N unit with dihedral angles <30°) .
  • IR Spectroscopy confirms C=S and NH groups, while UV-Vis detects conjugation effects in aromatic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products in thiourea synthesis?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., dry acetonitrile) to minimize hydrolysis .
  • Temperature Control : Maintain 0–5°C during isothiocyanate formation to prevent dimerization.
  • Stoichiometry : Use a 10% excess of amine to ensure complete conversion of isothiocyanate.
  • By-Product Analysis : Employ HPLC or GC-MS to identify impurities (e.g., symmetrical thioureas) and adjust purification protocols (e.g., gradient column chromatography) .

Q. How can crystallographic data resolve contradictions between experimental and computational structural models?

  • Methodological Answer :

  • X-ray Diffraction : Resolve ambiguities in bond lengths (e.g., C=S vs. C–N distances) by comparing experimental data (e.g., C=S bond length ~1.68 Å) with DFT-optimized geometries .
  • Hydrogen Bonding Analysis : Use software like SHELXL to map interactions (e.g., NH···S hydrogen bonds forming dimers) that may not align with gas-phase computational models.
  • Tautomerism Check : Validate the dominant tautomeric form (e.g., thiourea vs. thione) via 1H NMR^1 \text{H NMR} in DMSO-d6_6 (NH signal splitting indicates tautomer equilibrium) .

Q. What advanced strategies are used to analyze hydrogen-bonding networks in thiourea crystals?

  • Methodological Answer :

  • Crystallographic Refinement : Refine hydrogen atom positions using restraints (e.g., O–H and N–H distances fixed at 0.84±0.01 Å) in SHELXL .
  • Topology Analysis : Apply tools like Mercury to calculate hydrogen-bonding motifs (e.g., R22_2^2(8) dimer formation via NH···S interactions) .
  • Thermal Motion Analysis : Assess anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in hydrogen-bonded networks.

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between experimental NMR data and computational predictions?

  • Methodological Answer :

Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM for DMSO) to account for solvation .

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to averaged NMR signals.

Cross-Validation : Compare with X-ray data to confirm spatial arrangement of substituents (e.g., steric hindrance altering chemical shifts) .

Biological Activity Profiling

Q. What methodologies are employed to evaluate the bioactivity of thiourea derivatives in vitro?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., urease or kinases) using spectrophotometric methods .
  • Docking Studies : Use AutoDock Vina to predict binding modes to active sites (e.g., thiourea sulfur acting as a hydrogen-bond acceptor) .
  • Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HeLa or MCF-7) to assess therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea
Reactant of Route 2
3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea

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